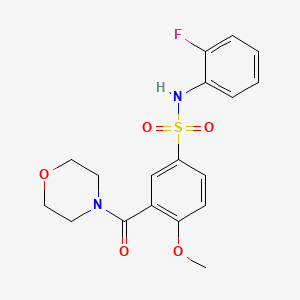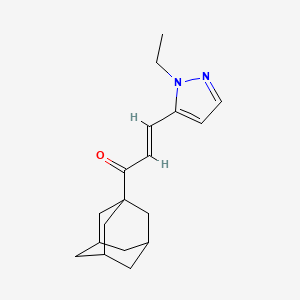
N-(2-fluorophenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide
Vue d'ensemble
Description
N-(2-fluorophenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H19FN2O5S and its molecular weight is 394.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 394.09987105 g/mol and the complexity rating of the compound is 605. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Phosphatidylinositol 3-Kinase Inhibitors for Treatment of Pulmonary Conditions
Research has identified PI3K inhibitors, closely related to N-(2-fluorophenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide, as potential treatments for idiopathic pulmonary fibrosis and cough. These compounds have shown promise in preclinical studies, leading to the initiation of dose-finding Phase I studies in patients with idiopathic pulmonary fibrosis (Norman, 2014).
Cytotoxicity and Carbonic Anhydrase Inhibition for Cancer Research
A series of derivatives, including those structurally related to the target compound, have been synthesized and evaluated for their cytotoxicity and potential as carbonic anhydrase inhibitors. Certain derivatives demonstrated interesting cytotoxic activities, suggesting their relevance in anti-tumor activity studies. This indicates the compound's potential in developing new cancer therapies (Gul et al., 2016).
Enhancing Cognitive Properties via 5-HT6 Receptor Antagonism
Compounds with structural similarities to this compound have been shown to possess cognitive-enhancing properties by acting as potent competitive antagonists of the 5-HT6 receptor. These findings support the potential therapeutic utility of 5-HT6 receptor antagonists in treating cognitive deficits associated with various neurological disorders (Hirst et al., 2006).
Electrophilic Fluorination for Stereoselective Synthesis
A novel electrophilic fluorinating reagent, closely related to the compound of interest, has been developed to improve the enantioselectivity of fluorinated products. This reagent represents a significant advancement in the field of stereoselective synthesis, highlighting the broader chemical utility of such compounds (Yasui et al., 2011).
Molecular Structures and Supramolecular Architecture
The crystal structures of derivatives of this compound have been analyzed, revealing insights into their supramolecular architecture. These studies provide valuable information on how these compounds interact at the molecular level, which is crucial for the design of drugs with specific biological activities (Rodrigues et al., 2015).
Propriétés
IUPAC Name |
N-(2-fluorophenyl)-4-methoxy-3-(morpholine-4-carbonyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O5S/c1-25-17-7-6-13(12-14(17)18(22)21-8-10-26-11-9-21)27(23,24)20-16-5-3-2-4-15(16)19/h2-7,12,20H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSVPLQRNSVAKNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2F)C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(E)-1-(2,4-Dichlorophenyl)methylidene]-6-methoxybenzo[DE]chromen-3(2H)-one](/img/structure/B4631833.png)
methanone](/img/structure/B4631838.png)
![3-[(4-FLUOROPHENYL)METHYL]-1-(2-METHOXYPHENYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE](/img/structure/B4631841.png)
![1-(3-Acetylphenyl)-3-[4-chloro-2-(trifluoromethyl)phenyl]urea](/img/structure/B4631843.png)
![(4Z)-2-(2-CHLOROPHENYL)-4-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE](/img/structure/B4631850.png)
![2-[({1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-piperidinyl}oxy)methyl]pyridine](/img/structure/B4631855.png)

![(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)(1-naphthyl)methanone](/img/structure/B4631863.png)
![4-bromo-2-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl benzenesulfonate](/img/structure/B4631873.png)
![methyl 4-methyl-3-{[2-(methylthio)benzoyl]amino}benzoate](/img/structure/B4631888.png)
![1-[2-(1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinyl)ethyl]-2-pyrrolidinone](/img/structure/B4631890.png)
![4-{[3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]AMINO}-N~3~-(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4631896.png)
![4-chloro-3-({[(2E)-3-(3-nitrophenyl)prop-2-enoyl]carbamothioyl}amino)benzoic acid](/img/structure/B4631911.png)
![5-{4-[(4-chlorophenyl)amino]phthalazin-1-yl}-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide](/img/structure/B4631919.png)
